molecular formula C17H19ClN2O B6487851 2-(2-chlorophenyl)-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide CAS No. 1286712-03-5

2-(2-chlorophenyl)-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide

Cat. No. B6487851
CAS RN: 1286712-03-5
M. Wt: 302.8 g/mol
InChI Key: FBBYDUFODDBOOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide (CPAC) is a novel small molecule that has recently been developed for use in a variety of scientific research applications. CPAC is a member of the arylacetamide family and has been used in a variety of biochemical and physiological studies. CPAC has a number of advantages over other compounds in its class, including its low toxicity and its ability to be used in a wide range of laboratory experiments.

Scientific Research Applications

Anticancer Potential

The organic ligand derived from this compound has been evaluated for its anticancer activity. In particular, it exhibited potential activity against human colon adenocarcinoma (HT29) and human lung cancer (A549) cell lines . Further studies could elucidate its mode of action and potential applications in cancer therapy.

properties

IUPAC Name

2-(2-chlorophenyl)-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c1-19-10-4-6-15(19)12-20(14-8-9-14)17(21)11-13-5-2-3-7-16(13)18/h2-7,10,14H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBYDUFODDBOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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